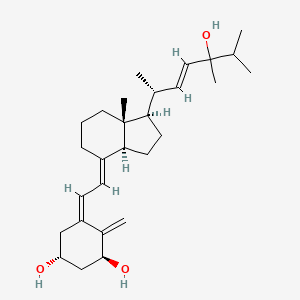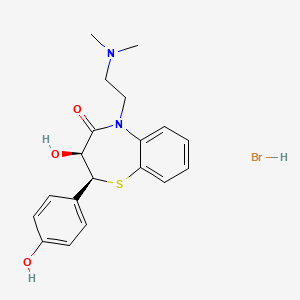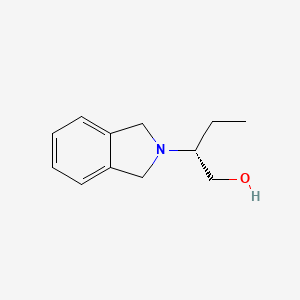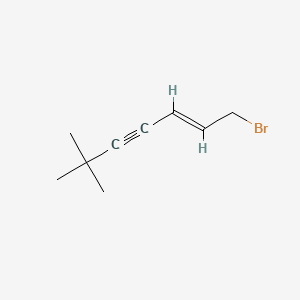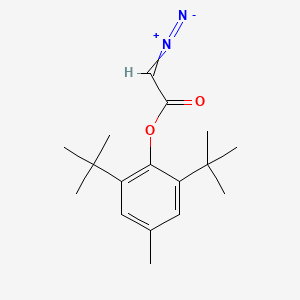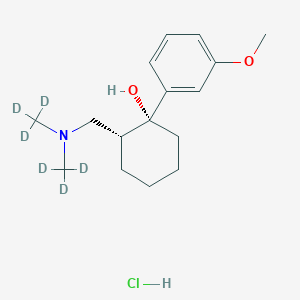
L-Cystine-13C6,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .科学研究应用
Pathogenesis Insights and Therapeutic Perspectives in Cystinosis
Cystinosis, a metabolic disease characterized as a lysosomal storage disorder, is caused by a defect in the cystinosin transporter leading to cystine accumulation across all organs. This condition often presents with renal Fanconi syndrome, highlighting the particular vulnerability of proximal tubule cells. Despite cysteamine therapy facilitating cystine clearance, it does not correct Fanconi syndrome. Research has advanced our understanding of cystinosin's role beyond cystine transport, including its involvement in endolysosomal trafficking, autophagy, and energy balance regulation. These insights pave the way for potential new therapeutic targets, including stem cell therapy, offering hope for more effective cystinosis treatments (Cherqui & Courtoy, 2017).
Genetic Rescue Possibilities
The possibility of genetically rescuing cystinosis, a condition marked by the CTNS gene defect leading to cystinosin dysfunction and widespread tissue cystine accumulation, has been explored. Transplanted hematopoietic stem cells (HSCs) have shown promise as vehicles for delivering a functional CTNS gene, significantly reducing tissue cystine content and preserving organ function. This approach has laid the groundwork for clinical trials aiming at autologous HSC transplantation for cystinosis treatment, suggesting that genetic rescue could be an achievable goal for managing this disorder (Cherqui, 2014).
Enhanced Apoptosis in Cystinosis Pathophysiology
The involvement of lysosomal cystine in cystinosis pathophysiology, particularly through enhancing apoptosis in affected cells, has been detailed. This process, mediated through mixed disulfide formation and PKC delta involvement, offers a potential explanation for the characteristic renal tubule cell loss and subsequent renal failure in cystinosis. Identifying the molecular mechanisms underlying enhanced apoptosis may provide new therapeutic avenues to mitigate the disease's progression (Thoene, 2007).
Stable Isotopes in Clinical Research
The application of stable isotopes, such as 13C and 15N, in clinical research has grown, facilitated by improvements in isotope labeling and mass spectrometric analysis. These isotopes have enabled detailed studies of metabolic processes and disease mechanisms, offering safe and precise methodologies for investigating human physiology and pathophysiology. Their use in diagnosing and monitoring treatment responses in diseases like cystinosis represents a significant advancement in clinical research (Halliday & Rennie, 1982).
Cyclotides as Drug Design Templates
Cyclotides, characterized by their stable cystine knot structure, have garnered attention for their potential in drug design due to their bioactive properties and high stability. These plant-derived peptides, capable of targeting a range of biological activities, offer a promising framework for developing new therapeutic agents. The exploration of cyclotides illustrates the innovative use of natural compounds in pharmaceutical research, highlighting their potential in creating novel drug leads with enhanced stability and efficacy (Smith, Daly, & Craik, 2011).
安全和危害
未来方向
属性
CAS 编号 |
1252803-65-8 |
|---|---|
产品名称 |
L-Cystine-13C6,15N2 |
分子式 |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
分子量 |
248.24 |
同义词 |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



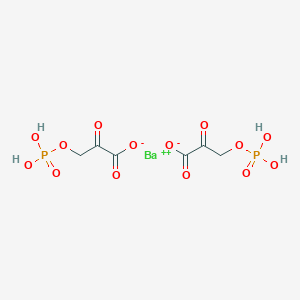
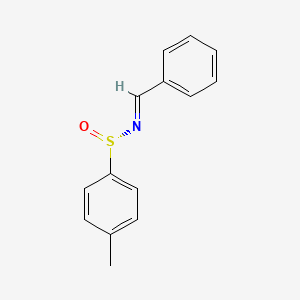
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
